Cas no 103438-84-2 (2-Fluoro-5-hydroxybenzaldehyde)

2-フルオロ-5-ヒドロキシベンズアルデヒドは、フッ素置換基とヒドロキシル基を有する芳香族アルデヒド化合物です。分子式C7H5FO2、分子量140.11 g/molで、白色から淡黄色の結晶性固体として得られます。フッ素原子の電子吸引効果によりアルデヒド基の反応性が調整され、選択的有機合成中間体として有用です。特に医薬品中間体や機能性材料の合成において、5位のヒドロキシル基を利用したさらなる誘導体化が可能です。高い純度(通常98%以上)と安定性を特徴とし、ハロゲン化芳香族化合物の合成経路において重要な役割を果たします。

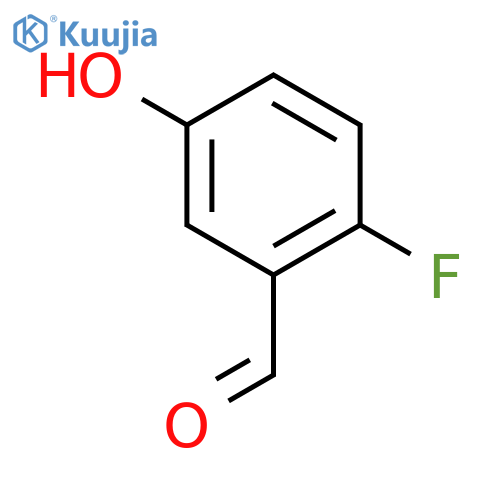

103438-84-2 structure

商品名:2-Fluoro-5-hydroxybenzaldehyde

2-Fluoro-5-hydroxybenzaldehyde 化学的及び物理的性質

名前と識別子

-

- 2-Fluoro-5-hydroxybenzaldehyde

- Benzaldehyde, 2-fluoro-5-hydroxy-

- 2-fluoro-5-hydroxy-benzaldehyde

- SNILBNSNKISKLU-UHFFFAOYSA-N

- PubChem16486

- KSC494G2N

- 2-Fluoro-5-hydroxybenzaldehyde #

- Benzaldehyde,2-fluoro-5-hydroxy-

- Benzenaldehyde, 2-fluoro-5-hydroxy-

- FCH832991

- CL8281

- YF10086

- VZ34680

- MB06891

- LS10101

- AS03050

- PC4909

- AS-46008

- SY007612

- CS-W004997

- DTXSID90343079

- FT-0647531

- A1862

- SCHEMBL1647149

- AM20050104

- MFCD09038469

- AKOS005067736

- 103438-84-2

- AC-5040

- DB-008201

-

- MDL: MFCD09038469

- インチ: 1S/C7H5FO2/c8-7-2-1-6(10)3-5(7)4-9/h1-4,10H

- InChIKey: SNILBNSNKISKLU-UHFFFAOYSA-N

- ほほえんだ: FC1C([H])=C([H])C(=C([H])C=1C([H])=O)O[H]

計算された属性

- せいみつぶんしりょう: 140.02700

- どういたいしつりょう: 140.02735756g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 10

- 回転可能化学結合数: 1

- 複雑さ: 127

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 37.3

- 疎水性パラメータ計算基準値(XlogP): 1.1

じっけんとくせい

- ふってん: 257.6℃ at 760 mmHg

- フラッシュポイント: 109.6℃

- PSA: 37.30000

- LogP: 1.34380

2-Fluoro-5-hydroxybenzaldehyde セキュリティ情報

2-Fluoro-5-hydroxybenzaldehyde 税関データ

- 税関コード:2913000090

- 税関データ:

中国税関コード:

2913000090概要:

29130000090第2912項に記載の製品の他の誘導体(ハロゲン化、スルホン化、ニトロソまたはニトロソ誘導体を指す)。付加価値税:17.0%税金還付率:9.0% 規制条件:なし最恵国関税:5.5% 一般関税:30.0%

申告要素:

製品名, 成分含有量、

要約:

HS:291300090第2912類製品のハロゲン化、スルホン化、硝化または亜硝化誘導体教育関税:17.0%税金還付率:9.0%規制条件:none Most favored nation tariff:5.5% General tariff:30.0%

2-Fluoro-5-hydroxybenzaldehyde 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A014002213-250mg |

2-Fluoro-5-hydroxybenzaldehyde |

103438-84-2 | 97% | 250mg |

$475.20 | 2023-09-04 | |

| Oakwood | 076097-250mg |

2-Fluoro-5-hydroxybenzaldehyde |

103438-84-2 | 98% | 250mg |

$30.00 | 2024-07-19 | |

| eNovation Chemicals LLC | K13394-100g |

2-Fluoro-5-hydroxybenzaldehyde |

103438-84-2 | 97% | 100g |

$2000 | 2023-09-03 | |

| abcr | AB291024-5 g |

2-Fluoro-5-hydroxybenzaldehyde, 97%; . |

103438-84-2 | 97% | 5g |

€292.00 | 2023-04-26 | |

| eNovation Chemicals LLC | D404803-50g |

2-Fluoro-5-hydroxybenzaldehyde |

103438-84-2 | 95% | 50g |

$1950 | 2024-05-24 | |

| eNovation Chemicals LLC | D500575-25g |

2-Fluoro-5-hydroxybenzaldehyde |

103438-84-2 | 97% | 25g |

$840 | 2024-05-24 | |

| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | F839976-5g |

2-Fluoro-5-hydroxybenzaldehyde |

103438-84-2 | 98% | 5g |

2,227.00 | 2021-05-17 | |

| eNovation Chemicals LLC | D204367-15g |

2-FLUORO-5-HYDROXYBENZALDEHYDE |

103438-84-2 | 97% | 15g |

$600 | 2024-06-05 | |

| eNovation Chemicals LLC | D204367-100g |

2-FLUORO-5-HYDROXYBENZALDEHYDE |

103438-84-2 | 97% | 100g |

$3000 | 2024-06-05 | |

| eNovation Chemicals LLC | Y0981810-25g |

2-Fluoro-5-hydroxybenzaldehyde |

103438-84-2 | 95% | 25g |

$500 | 2024-08-02 |

2-Fluoro-5-hydroxybenzaldehyde 関連文献

-

Lei Li,Hui Li,Xiao Cheng Zeng Chem. Commun., 2015,51, 9535-9538

-

2. Trapping shape-controlled nanoparticle nucleation and growth stages via continuous-flow chemistry†Tabot M. D. Besong,Noktan M. AlYami,Khabiboulakh Katsiev,Dalaver H. Anjum,Ahmed Abdelkader,Pedro M. F. J. Costa,Victor M. Burlakov,Alain Goriely,Osman M. Bakr Chem. Commun., 2017,53, 2495-2498

-

Oliver D. John Food Funct., 2020,11, 6946-6960

-

C. J. Leggett,S. J. Teat,Z. Zhang,P. D. Dau,W. W. Lukens,S. M. Peterson,A. J. P. Cardenas,M. G. Warner,J. K. Gibson,L. Rao Chem. Sci., 2016,7, 2775-2786

103438-84-2 (2-Fluoro-5-hydroxybenzaldehyde) 関連製品

- 348-27-6(2-Fluoro-4-hydroxybenzaldehyde)

- 532967-21-8(2,6-Difluoro-4-hydroxybenzaldehyde)

- 103438-86-4(2-Fluoro-3-hydroxybenzaldehyde)

- 2680648-80-8(3-(6-Hydroxypyridin-3-yl)-2-(2,2,2-trifluoroacetamido)propanoic acid)

- 2024616-78-0(Tert-butyl 4-(4-amino-5-nitropyridin-2-yl)piperazine-1-carboxylate)

- 2229579-27-3(3-(4-bromo-5-methoxythiophen-2-yl)pyrrolidine)

- 1223636-75-6(1-(5,6-Dichloropyridine-3-carbonyl)-5,7-difluoro-1,2,3,4-tetrahydroquinoline)

- 1388054-38-3(O-(3-methyl-4-nitrophenyl)methylhydroxylamine)

- 2016446-36-7(2-methyl-2-(thiophen-2-yl)methylbutanal)

- 1692492-85-5(2-methyl-5-(trifluoromethyl)-5H,6H,7H,8H-imidazo1,2-apyrimidine)

推奨される供給者

Amadis Chemical Company Limited

(CAS:103438-84-2)2-Fluoro-5-hydroxybenzaldehyde

清らかである:99%

はかる:25g

価格 ($):530.0